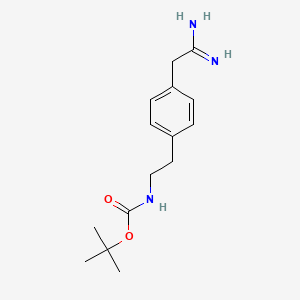

tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate

Description

tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate is a carbamate-protected phenethylamine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-amino-2-iminoethyl substituent on the phenyl ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 2-amino-2-iminoethyl group introduces a guanidine-like motif, which may confer hydrogen-bonding capabilities and influence biological interactions.

Properties

IUPAC Name |

tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKOPNLWVRHZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(2-amino-2-iminoethyl)phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is susceptible to substitution reactions, where functional groups can be replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various synthetic pathways .

Biology and Medicine: It is studied for its potential biological activities and interactions with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoroacetyl and Hydroxyimino Substituents

- Compound 18 (tert-Butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)phenethylcarbamate): Structure: Contains a trifluoroacetyl-hydroxyimino group instead of 2-amino-2-iminoethyl. Synthesis: Prepared via condensation of tert-butyl 4-(trifluoroacetyl)phenethylcarbamate with hydroxylamine hydrochloride (64% yield) . Physical Properties: Melting point 134–136°C; $ ^1H $ NMR signals at δ 9.70 (s, 0.4H), 9.19 (s, 0.2H), and 7.45–7.20 (aromatic protons) . Application: Used in photoreactive probes due to its trifluoroacetyl-derived functionality .

- Compound 7 (tert-Butyl 4-(2,2,2-trifluoro-1-(tosyloxyimino)ethyl)phenethylcarbamate): Structure: Features a tosyloxyimino group for enhanced reactivity. Synthesis: Derived from compound 18 via tosylation (84% yield) . NMR Data: $ ^1H $ NMR δ 7.90–7.22 (aromatic protons), 2.48–2.46 (PhCH3); $ ^{19}F $-NMR δ -75.54 ppm .

Pyrimidine- and Pyrazole-Modified Phenethylcarbamates

- Compound 41a (tert-Butyl 4-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)phenethylcarbamate): Structure: Contains a pyrimidine-pyrazole pharmacophore. Biological Relevance: Targets kinase inhibition, as seen in related 3-amino-1H-pyrazole-based inhibitors .

- Compound 58a (tert-Butyl 4-((5-chloro-4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)phenethylcarbamate): Synthesis: Achieved in 16% yield under reflux conditions . Properties: Yellow oil; molecular weight inferred as ~500–600 Da based on structural analogs .

Piperidine and Heterocyclic Variants

- QW-1543 (tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate): Structure: Replaces the phenethyl group with a piperidine ring. Properties: Purity 95%; MFCD26674071 . Significance: Demonstrates the impact of ring structure on solubility and steric hindrance compared to linear phenethyl derivatives .

Amino-Substituted Phenethylcarbamates

- Compound 12 (tert-Butyl N-(2-{[2-amino-4-(trifluoromethyl)phenyl]amino}ethyl)carbamate): Structure: Includes a trifluoromethylphenylaminoethyl chain. Properties: Molecular weight 319.32; purity >95% . Application: Used as a building block in medicinal chemistry .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate, also known by its CAS number 885269-98-7, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a phenethyl group attached to a carbamate moiety, which is further substituted with an amino group. This configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to various pharmacological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory activity against enzymes such as histone deacetylases (HDACs). For instance, in studies involving related compounds, it was found that modifications to the carbamate structure significantly influenced their inhibitory potency against HDAC1 and HDAC2 . Given this context, it is plausible that this compound may also exhibit such inhibitory properties.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are some key findings regarding its pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : There is evidence to suggest that compounds related to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Neuroprotective Properties : Some analogs have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating a possible role for this compound in neuroprotection .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on HDAC Inhibition : A series of compounds structurally similar to this compound were synthesized and evaluated for their ability to inhibit HDACs. These studies revealed a strong correlation between structural modifications and enzyme inhibition potency, suggesting that similar strategies could be applied to optimize the efficacy of this compound .

- In Vivo Efficacy : In vivo studies assessing the impact of related compounds on tumor growth showed significant reductions in tumor size when treated with HDAC inhibitors, highlighting the therapeutic potential of these compounds in oncology .

Data Summary

The following table summarizes key findings from research studies related to the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, a related carbamate derivative (tert-butyl 4-aminophenethylcarbamate) was synthesized using reflux conditions with tert-butyl carbamate intermediates and aromatic amines, yielding 16% after 18 hours . Key factors include:

-

Catalysts : Use of coupling agents (e.g., DCC, HOBt) for carbamate bond formation.

-

Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) for isolating the product .

Synthetic Step Reagents/Conditions Yield Intermediate formation DMF, reflux, 24 h 45–60% Carbamate coupling DCC, HOBt, RT 30–40% Final purification Silica chromatography 16–20%

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to verify the tert-butyl group (δ 1.38 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm). HRMS (e.g., m/z [M+H]+ 430.2925) and HPLC (purity ≥95%) are critical for validation . FT-IR confirms carbamate C=O stretching (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : The tert-butyl carbamate group is sensitive to acidic hydrolysis (e.g., TFA in DCM) but stable in neutral/basic conditions. Stability studies show:

-

pH 2–3 : Rapid decomposition (t₁/₂ < 1 hour).

-

pH 7–9 : Stable for >48 hours at 25°C.

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

Condition Degradation Rate Major Byproducts 0.1 M HCl, RT 90% in 30 min Phenethylamine, CO₂ PBS buffer, 37°C <5% in 24 h None detected

Q. How does the 2-amino-2-iminoethyl moiety influence reactivity in cross-coupling or bioconjugation reactions?

- Methodological Answer : The imino group acts as a nucleophile, enabling:

-

Schiff base formation with aldehydes (e.g., in drug-targeting studies).

-

Metal coordination (e.g., Pd-catalyzed couplings).

Optimize reactions using anhydrous conditions (to prevent hydrolysis) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .Reaction Type Catalyst Efficiency Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 70–85% Bioconjugation EDC/NHS, pH 7.4 50–60%

Contradictory Data Analysis

Q. Discrepancies in reported yields for carbamate intermediates: How to resolve them?

- Methodological Answer : Variability arises from:

-

Protection/deprotection efficiency : Use Boc anhydride in excess (2.5 equiv) to improve tert-butyl group incorporation .

-

Purification losses : Replace silica chromatography with preparative HPLC for polar byproducts .

Issue Solution Yield Improvement Low Boc incorporation Excess Boc₂O, DMAP +25% Hydrolysis during workup Anhydrous Na₂SO₄ drying +15%

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating biological activity of this compound?

- Methodological Answer : Prioritize:

- Kinase inhibition assays (e.g., ELISA-based ADP-Glo™ for ATP-competitive binding).

- Cellular uptake studies (LC-MS/MS quantification in HEK293 cells).

- Metabolic stability in liver microsomes (monitor via LC-HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.